1-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,5-dimethyl-4-nitrosopiperazine
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Overview
Description
1-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,5-dimethyl-4-nitrosopiperazine is a synthetic organic compound that features a pyrrole ring and a piperazine ring with nitroso and dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,5-dimethyl-4-nitrosopiperazine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable ketone with an amine in the presence of an acid catalyst.
Formation of the Piperazine Ring: The piperazine ring is formed by the cyclization of a diamine with a dihaloalkane.
Nitrosation: The nitroso group is introduced by treating the piperazine derivative with a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,5-dimethyl-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,5-dimethyl-4-nitrosopiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is explored for use in the development of novel polymers and materials with unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,5-dimethyl-4-nitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The compound may also interact with DNA, causing disruptions in cellular processes.
Comparison with Similar Compounds
- 1-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,5-dimethyl-4-nitrosopiperazine
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
Uniqueness: this compound is unique due to its specific combination of a pyrrole ring and a nitrosopiperazine structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
21407-69-2 |
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Molecular Formula |
C12H20N4O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrrol-1-yl)-2,5-dimethyl-4-nitrosopiperazine |
InChI |
InChI=1S/C12H20N4O/c1-9-5-6-10(2)16(9)15-8-11(3)14(13-17)7-12(15)4/h5-6,11-12H,7-8H2,1-4H3 |
InChI Key |
BFCWKMNOFOCBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1N2C(=CC=C2C)C)C)N=O |
Origin of Product |
United States |
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